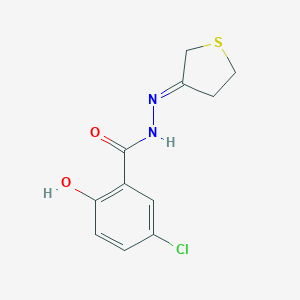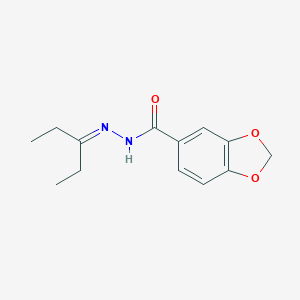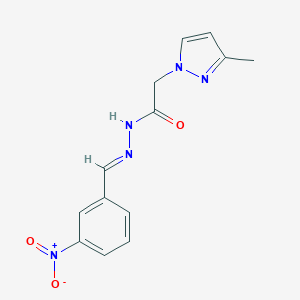![molecular formula C25H26BrN3O3S B449883 N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea](/img/structure/B449883.png)
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a cyclohexyl group, a hydroxy group, a methylphenyl group, and a pyrrol ring, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea typically involves multiple steps, including the formation of the pyrrol ring, the introduction of the bromine atom, and the attachment of the various functional groups. Common synthetic routes may involve:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Functional Groups: Various functional groups can be introduced through substitution reactions, often using reagents like alkyl halides, alcohols, and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
Uniqueness
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from similar compounds, making it a valuable molecule for various research and industrial applications.
特性
分子式 |
C25H26BrN3O3S |
|---|---|
分子量 |
528.5g/mol |
IUPAC名 |
4-bromo-N-[cyclohexyl-[5-hydroxy-1-(4-methylphenyl)-2-oxo-3H-pyrrol-4-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H26BrN3O3S/c1-16-7-13-20(14-8-16)29-22(30)15-21(24(29)32)28(19-5-3-2-4-6-19)25(33)27-23(31)17-9-11-18(26)12-10-17/h7-14,19,32H,2-6,15H2,1H3,(H,27,31,33) |
InChIキー |
ORRDBTOXIFXJDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3-chlorophenyl)propylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B449800.png)
![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)


![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)
![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)
![N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B449817.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)

![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
![2,2,2-trifluoro-N-[3-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B449823.png)
![N'-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3-[(2,5-dichlorophenoxy)methyl]benzohydrazide](/img/structure/B449825.png)
